molecular formula C6H11ClO B1423742 3-(Chloromethyl)-4-methyltetrahydrofuran CAS No. 1202400-53-0

3-(Chloromethyl)-4-methyltetrahydrofuran

Cat. No.: B1423742
CAS No.: 1202400-53-0
M. Wt: 134.6 g/mol
InChI Key: KMOYMQUNADPLGJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyltetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a chloromethyl group at the third position and a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-4-methyltetrahydrofuran typically involves the chloromethylation of 4-methyltetrahydrofuran. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or chlorotrimethylsilane in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the final product .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methyltetrahydrofuran in chemical reactions involves the activation of the chloromethyl group, which acts as an electrophile. This allows it to react with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Uniqueness: 3-(Chloromethyl)-4-methyltetrahydrofuran is unique due to the presence of both the chloromethyl and methyl groups, which provide a balance of reactivity and steric hindrance. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical transformations .

Properties

IUPAC Name

3-(chloromethyl)-4-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c1-5-3-8-4-6(5)2-7/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOYMQUNADPLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-4-methyltetrahydrofuran
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3-(Chloromethyl)-4-methyltetrahydrofuran
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3-(Chloromethyl)-4-methyltetrahydrofuran
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3-(Chloromethyl)-4-methyltetrahydrofuran
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Reactant of Route 6
3-(Chloromethyl)-4-methyltetrahydrofuran

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